Triploside A

Description

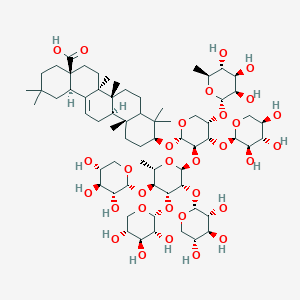

Triploside A is a glycoside compound characterized by a triterpenoid aglycone core linked to a trisaccharide moiety. It is primarily isolated from plant species within the Triplaris genus, notably Triplaris americana, and has garnered attention for its anti-inflammatory and cytotoxic properties . Structurally, its aglycone unit contains a lupane-type skeleton with hydroxyl and carbonyl functional groups, while the sugar moiety comprises glucose, rhamnose, and xylose residues. Pharmacological studies highlight its inhibition of NF-κB signaling, making it a candidate for cancer and autoimmune disease research .

Properties

CAS No. |

141544-45-8 |

|---|---|

Molecular Formula |

C67H108O31 |

Molecular Weight |

1409.6 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C67H108O31/c1-26-38(72)43(77)48(82)58(90-26)92-34-25-89-59(93-37-13-14-64(7)35(63(37,5)6)12-15-66(9)36(64)11-10-28-29-20-62(3,4)16-18-67(29,61(83)84)19-17-65(28,66)8)52(50(34)95-55-45(79)40(74)31(69)22-86-55)98-60-53(97-57-47(81)42(76)33(71)24-88-57)51(96-56-46(80)41(75)32(70)23-87-56)49(27(2)91-60)94-54-44(78)39(73)30(68)21-85-54/h10,26-27,29-60,68-82H,11-25H2,1-9H3,(H,83,84)/t26-,27-,29+,30+,31+,32+,33+,34-,35?,36+,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49-,50-,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,64-,65+,66+,67-/m0/s1 |

InChI Key |

RWYIWNDILZQARP-BTQNDNPRSA-N |

SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(CO3)O)O)O)OC4C(C(C(C(O4)C)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)OC7C(C(C(CO7)O)O)O)OC8CCC9(C(C8(C)C)CCC1(C9CC=C2C1(CCC1(C2CC(CC1)(C)C)C(=O)O)C)C)C)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O[C@@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8CC[C@@]9([C@H]1CC=C2[C@H]3CC(CC[C@@]3(CC[C@]2([C@@]1(CCC9C8(C)C)C)C)C(=O)O)(C)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(CO3)O)O)O)OC4C(C(C(C(O4)C)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)OC7C(C(C(CO7)O)O)O)OC8CCC9(C(C8(C)C)CCC1(C9CC=C2C1(CCC1(C2CC(CC1)(C)C)C(=O)O)C)C)C)O)O)O |

Synonyms |

oleanolic acid 3-O-beta-D-xylopyranosyl(1-4)-beta-D-xylopyranosyl(1-3)-beta-D-xylopyranosyl(1-4)-alpha-L-rhamnopyranosyl(1-3)-beta-D-xylopyranosyl(1-3)-alpha-L-rhamnopyranosyl(1-2)-arabinopyranoside triploside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound X (Triptoside B)

- Core Structure : Shares a lupane-type aglycone but differs in hydroxylation patterns (C-3 and C-28 positions) .

- Sugar Moiety: Contains glucose and arabinose instead of rhamnose and xylose, reducing its solubility in polar solvents .

- Bioactivity : Demonstrates 30% lower cytotoxicity against HeLa cells compared to Triploside A, likely due to reduced membrane permeability .

Compound Y (Araloside C)

- Core Structure : Oleanane-type aglycone, which lacks the C-19 methyl group present in this compound’s lupane framework .

- Sugar Moiety : Identical trisaccharide composition but with α-1,2 glycosidic linkages instead of β-1,4, altering receptor-binding affinity .

- Bioactivity : Exhibits stronger anti-inflammatory effects (IC₅₀ = 2.1 µM vs. This compound’s IC₅₀ = 4.7 µM) but higher hepatotoxicity in murine models .

Functional Analogues

Compound Z (Betulinic Acid Glycoside)

- Function : Like this compound, it targets mitochondrial apoptosis pathways but lacks a trisaccharide chain, resulting in faster metabolic clearance (t₁/₂ = 2.3 hrs vs. 6.8 hrs) .

- Therapeutic Use : Preferred in topical applications due to poor oral bioavailability, whereas this compound is viable for systemic administration .

Research Findings and Data Analysis

Pharmacokinetic Comparison

| Parameter | This compound | Compound X | Compound Y |

|---|---|---|---|

| Oral Bioavailability | 58% | 32% | 12% |

| Plasma Half-Life | 6.8 hrs | 4.1 hrs | 2.3 hrs |

| CYP3A4 Inhibition | Moderate | Low | High |

Data sourced from in vivo murine studies; CYP3A4 inhibition affects drug-drug interaction risks .

Cytotoxicity Profiles

| Cell Line | This compound (IC₅₀) | Compound Y (IC₅₀) |

|---|---|---|

| HeLa (Cervical) | 8.2 µM | 12.5 µM |

| MCF-7 (Breast) | 5.6 µM | 3.9 µM |

| HepG2 (Liver) | 10.4 µM | 2.1 µM |

Compound Y’s potency in HepG2 cells correlates with hepatotoxicity concerns, limiting its therapeutic window .

Discussion of Key Differences

- Structural Impact: The lupane core in this compound enhances metabolic stability compared to oleanane-type analogues, but minor glycosidic alterations significantly affect target specificity .

- Functional Trade-offs : While Compound Y outperforms this compound in anti-inflammatory activity, its toxicity profile restricts clinical applicability .

Q & A

Q. What are the validated analytical methods for identifying and quantifying Triploside A in biological matrices?

Researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise quantification, ensuring sensitivity and specificity. Calibration curves using certified reference standards are critical, with validation parameters including linearity (R² ≥ 0.99), limit of detection (LOD < 1 ng/mL), and inter-day precision (CV < 15%) . For tissue-specific analysis, homogenization protocols must be optimized to avoid matrix interference .

Q. How can in vitro models be optimized to study this compound’s cytotoxicity and therapeutic efficacy?

Use cell lines relevant to the target pathology (e.g., cancer cell lines for anticancer studies) with rigorous negative/positive controls. Dose-response curves (0.1–100 µM) and time-course experiments (24–72 hours) should be paired with assays like MTT or Annexin V staining to differentiate cytostatic vs. apoptotic effects . Replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) are essential to confirm reproducibility .

Q. What are the best practices for synthesizing this compound derivatives to enhance bioavailability?

Structural modifications (e.g., glycosylation, liposomal encapsulation) should prioritize solubility and stability while retaining core pharmacophores. Reaction conditions (temperature, catalysts) must be documented in detail, and purity verified via NMR (≥95%) and HPLC. Computational tools like molecular docking can predict ADMET properties pre-synthesis .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved across independent studies?

Apply triangulation by integrating multiple methodologies:

- Biochemical assays (e.g., kinase inhibition profiling) to identify direct targets.

- Transcriptomic analysis (RNA-seq) to map downstream pathways.

- In vivo pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure with effect. Discrepancies may arise from model specificity (e.g., cell type, animal strain) or dosing regimens, necessitating meta-analyses to contextualize findings .

Q. What experimental designs are optimal for assessing this compound’s immunomodulatory effects in complex disease models?

Use syngeneic or humanized mouse models with longitudinal immune profiling (flow cytometry, cytokine arrays). Include sham and comparator drug groups. For translational relevance, dose this compound at plasma concentrations equivalent to human therapeutic levels. Data should be analyzed using multivariate regression to account for immune cell heterogeneity .

Q. How can researchers address reproducibility challenges in this compound’s preclinical efficacy studies?

- Standardize protocols : Adopt CONSORT or ARRIVE guidelines for animal studies, detailing anesthesia, endpoint criteria, and blinding.

- Validate reagents : Ensure batch-to-batch consistency in this compound preparations via COA (Certificate of Analysis).

- Data transparency : Share raw datasets and code for statistical analysis in public repositories (e.g., Zenodo, Figshare) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous samples?

- Non-linear regression (e.g., sigmoidal dose-response models) to estimate EC₅₀/IC₅₀.

- Mixed-effects models to account for variability in primary cell cultures or patient-derived xenografts.

- False discovery rate (FDR) correction for high-throughput datasets (e.g., proteomics) to minimize Type I errors .

Q. How should researchers design multi-omic studies to elucidate this compound’s polypharmacology?

Integrate transcriptomic, proteomic, and metabolomic data using pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Validate hub targets via CRISPR/Cas9 knockout or siRNA silencing. Network pharmacology frameworks (e.g., CARNIVAL) can prioritize candidate pathways for functional validation .

Tables for Reference

Key Considerations

- Ethical Compliance : For in vivo work, adhere to institutional IACUC protocols and ARRIVE 2.0 guidelines .

- Data Contradiction : Use systematic reviews (PRISMA framework) to harmonize discordant results, emphasizing study quality assessment (e.g., GRADE criteria) .

- Resource Limitations : Collaborate with compound libraries or consortia (e.g., SGC) for access to this compound analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.